
Crystal Structure of (E)-1,2-Diiodoethene: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Diiodoethene

Cat. No.: B11823565 Get Quote

Despite a comprehensive search of scientific literature and crystallographic databases, a

complete, publicly available single-crystal X-ray diffraction study detailing the precise crystal

structure of (E)-1,2-diiodoethene could not be located. Therefore, quantitative data on its unit

cell parameters, space group, and specific intramolecular bond lengths and angles are not

available at this time. This guide, however, provides a summary of the known physicochemical

properties, synthesis protocols, and a generalized experimental workflow for crystal structure

determination that would be applicable to this compound.

Physicochemical Properties
(E)-1,2-diiodoethene, also known as trans-1,2-diiodoethene, is the more stable isomer of 1,2-
diiodoethene.[1] It is a solid at room temperature with a distinct melting point, differentiating it

from its liquid cis-isomer.[1] Key physical properties are summarized in Table 1.

Property Value Reference

Molecular Formula C₂H₂I₂ [2]

Molecular Weight 279.85 g/mol [2]

Melting Point 73 °C [2]

Boiling Point 191 °C [2]

Dipole Moment 0.00 D [2]
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Table 1: Physicochemical Properties of (E)-1,2-Diiodoethene.

Synthesis of (E)-1,2-Diiodoethene
The synthesis of (E)-1,2-diiodoethene is typically achieved through the direct iodination of

acetylene.[1]

Experimental Protocol
A common method for the synthesis of (E)-1,2-diiodoethene involves the following steps[1]:

Preparation of Iodine Solution: An aqueous solution of iodine is prepared, often with the

addition of potassium iodide to enhance the solubility of iodine through the formation of the

triiodide ion (I₃⁻).

Reaction with Acetylene: Acetylene gas is bubbled through the iodine solution. The reaction

proceeds via an electrophilic addition mechanism.

Product Formation: The reaction results in the formation of crystalline (E)-1,2-diiodoethene,

which precipitates out of the solution.

Isolation and Purification: The solid product is isolated by filtration, washed to remove

unreacted iodine and other impurities, and can be further purified by recrystallization,

typically from ethanol.

Experimental Workflow for Crystal Structure
Determination
The determination of the crystal structure of a compound like (E)-1,2-diiodoethene would

follow a standardized workflow involving single-crystal X-ray diffraction. This process is outlined

in the diagram below.
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Figure 1: A generalized workflow for the determination of a molecular crystal structure.
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Detailed Methodologies for Crystal Structure
Determination

Crystal Growth: High-quality single crystals of (E)-1,2-diiodoethene would need to be

grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or

slow cooling of a solution. The choice of solvent is critical and would be determined

empirically.

Crystal Selection and Mounting: A suitable single crystal, typically with dimensions in the

range of 0.1-0.3 mm and free of visible defects, is selected under a microscope. It is then

mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage

during data collection at low temperatures.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms, which results in a

better-quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and

as the crystal is rotated, a series of diffraction images are collected by a detector.

Data Processing: The collected diffraction images are processed to determine the intensities

and positions of the diffraction spots. This data is then used to determine the unit cell

parameters and the space group of the crystal.

Structure Solution: The initial atomic positions of the molecule are determined from the

processed diffraction data. This can be achieved using various methods, such as the

Patterson method or direct methods, which are implemented in standard crystallographic

software.

Structure Refinement: The initial structural model is refined using a least-squares method. In

this process, the atomic coordinates, thermal parameters, and other structural parameters

are adjusted to achieve the best possible agreement between the observed diffraction data

and the data calculated from the model.

Validation and CIF Generation: The final refined structure is validated to ensure its chemical

and crystallographic reasonability. The results are then typically reported in a standard

format, the Crystallographic Information File (CIF).
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In conclusion, while the precise crystallographic data for (E)-1,2-diiodoethene remains elusive

in the public domain, its synthesis is well-established. The experimental protocols for

determining its crystal structure are standard and, if undertaken, would provide valuable

insights into the solid-state packing and intermolecular interactions of this halogenated ethene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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